molecular formula C27H47N B1195651 Cholesterylamine CAS No. 2126-93-4

Cholesterylamine

货号: B1195651
CAS 编号: 2126-93-4
分子量: 385.7 g/mol
InChI 键: YGPZWPHDULZYFR-DPAQBDIFSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cholesterylamine is a bile acid sequestrant, which means it binds bile acids in the gastrointestinal tract to prevent their reabsorption. This compound is a strong ion exchange resin, capable of exchanging its chloride anions with anionic bile acids in the gastrointestinal tract, thereby binding them strongly in the resin matrix .

准备方法

Synthetic Routes and Reaction Conditions: The reaction conditions typically involve the use of a catalyst and controlled temperature to ensure the formation of the desired resin structure .

Industrial Production Methods: Industrial production of cholesterylamine involves large-scale polymerization reactors where styrene and divinylbenzene are polymerized in the presence of a catalyst. The resulting polymer is then treated with a quaternary ammonium compound to introduce the functional groups necessary for bile acid sequestration .

化学反应分析

Core Chemical Reaction: Anion Exchange with Bile Acids

Cholestyramine is a strongly basic anion exchange resin composed of a polystyrene-trimethylbenzylammonium chloride matrix . Its primary reaction involves exchanging chloride ions (Cl⁻) for bile acids (e.g., cholic acid, deoxycholic acid) in the intestine:

Resin+Cl+Bile AcidResin+Bile Acid+Cl\text{Resin}^+\text{Cl}^-+\text{Bile Acid}^-\rightarrow \text{Resin}^+\text{Bile Acid}^-+\text{Cl}^-

This reaction forms an insoluble complex excreted in feces, preventing bile acid reabsorption .

Key Characteristics of the Reaction

PropertyDataSource
Resin Type Polystyrene-divinylbenzene quaternary ammonium anion exchange resin
Binding Capacity Binds 2–3 mmol of bile acids per gram of resin
Reaction Site Gastrointestinal lumen
Excretion Fecal elimination of resin-bile acid complex

Structural Basis for Reactivity

The resin’s quaternary ammonium groups enable strong electrostatic interactions with anionic bile acids .

Chemical Identifiers

ParameterValueSource
Molecular Formula C27H47ClN2\text{C}_{27}\text{H}_{47}\text{ClN}_2
Molecular Weight 435.1 g/mol
CAS Number 11041-12-6
UNII 4B33BGI082

Chloride Release

The resin releases chloride ions during bile acid binding, which may contribute to hyperchloremic acidosis in high doses or sensitive populations (e.g., children, elderly) .

Drug Interactions

Cholestyramine binds to anionic drugs (e.g., warfarin, thyroid hormones) and nutrients (e.g., fat-soluble vitamins), reducing their absorption .

Affected SubstanceInteraction OutcomeSource
Acetaminophen Reduced serum concentration
Warfarin Decreased anticoagulant efficacy
Vitamin A/D/E/K Impaired absorption

Research Findings on Reaction Kinetics

  • Gastric Retention : Gamma scintigraphy studies show prolonged gastric residence due to mucoadhesion, enhancing bile acid binding efficiency .

  • Fecal Bile Acid Excretion : Clinical trials report a 3–5x increase in fecal bile acid output during cholestyramine therapy .

  • Cholesterol Metabolism : Bile acid depletion upregulates hepatic cholesterol conversion to bile acids, lowering serum LDL cholesterol .

Limitations and Adverse Reactions

  • Constipation Risk : Severe constipation occurs in 10–20% of patients, linked to resin-induced intestinal water absorption .

  • Electrolyte Imbalance : Prolonged use may alter calcium, potassium, and chloride levels .

科学研究应用

Lipid Metabolism

Cholesterylamine is predominantly used to lower low-density lipoprotein cholesterol levels. Its mechanism involves enhancing hepatic LDL receptor activity, which increases the clearance of LDL from the bloodstream.

Key Studies on Lipid Metabolism

StudyParticipantsTreatment DurationLDL Reduction (%)HDL Changes
Hashim et al. (1965) 9 hypercholesterolemic patients1 month - 4 years50-80% of control valuesNot reported
LRC-CPPT (1984) 3,806 men with primary hypercholesterolemiaAverage 7.4 yearsTotal: 13.4%, LDL: 20.3%Not reported
Effects on HDL 4 type II hyperlipoproteinemic subjectsNot specifiedLDL: 32% decreaseIncrease in HDL2/HDL3 ratio

The Lipid Research Clinics Coronary Primary Prevention Trial demonstrated that this compound treatment significantly reduced both total and low-density lipoprotein cholesterol levels, contributing to a decreased risk of coronary heart disease events by approximately 19% .

Gastrointestinal Health

This compound is also utilized in managing bile acid diarrhea and other gastrointestinal disorders. By binding excess bile acids in the intestine, it alleviates symptoms related to bile acid malabsorption.

Clinical Applications

  • Bile Acid Diarrhea : this compound is effective in treating diarrhea caused by excess bile acids.
  • Topical Applications : Studies have shown its efficacy in treating skin irritations around stomas and perianal areas due to its ability to bind bile acids and reduce irritation .

Case Studies on Gastrointestinal Health

IndicationDosage FormulationDuration of Treatment
Buttocks rashTopical 5% ointment7 days
Skin inflammation around enterostomiesTopical 20% ointment7-12 days
Pruritus after ileostomyTopical 15% ointmentApproximately 2 months

In clinical settings, this compound has been reported to successfully treat various skin irritations associated with gastrointestinal surgeries, showcasing its versatility beyond systemic applications .

Glycemic Control

Emerging research indicates that this compound may also play a role in glycemic control, particularly in diabetic models.

Research Findings

Study FocusModel UsedResult
Glycemic control in diabetic ratsZucker diabetic fatty ratsNormalized serum glucose levels

These findings suggest that this compound could be beneficial for patients with diabetes by improving metabolic parameters independent of traditional pathways.

作用机制

Cholesterylamine forms a resin that acts as a bile acid sequestrant to limit the reabsorption of bile acids in the gastrointestinal tract. The resin is a strong anion exchange resin, allowing it to exchange its chloride anions with anionic bile acids present in the gastrointestinal tract and form a strong resin matrix. This process results in the excretion of bile acids in the feces, thereby reducing the enterohepatic circulation of bile acids and promoting the conversion of cholesterol to bile acids in the liver .

生物活性

Cholesterylamine, a bile acid sequestrant, is primarily used in clinical settings to manage hypercholesterolemia and certain gastrointestinal disorders. Its biological activity extends beyond cholesterol management, influencing various metabolic pathways and conditions. This article reviews the biological activity of this compound, highlighting its mechanisms of action, clinical applications, and relevant case studies.

This compound functions as an anion exchange resin that binds bile acids in the intestine. By preventing the reabsorption of bile acids into the bloodstream, it promotes their excretion in feces. This process leads to several physiological effects:

  • Increased Hepatic Cholesterol Synthesis : The reduction in bile acids prompts the liver to convert more cholesterol into bile acids, thereby lowering serum cholesterol levels.
  • Enhanced LDL Clearance : this compound has been shown to increase the clearance of low-density lipoprotein (LDL) from plasma by enhancing receptor-mediated uptake in the liver .
  • Alteration of Gut Hormone Release : Studies indicate that this compound can improve insulin sensitivity and increase the secretion of gut hormones like glucagon-like peptide-1 (GLP-1), which plays a role in glucose metabolism .

Clinical Applications

This compound is primarily indicated for:

  • Primary Hypercholesterolemia : It is used as an adjunct therapy to diet and exercise for reducing elevated serum cholesterol levels, particularly low-density lipoproteins (LDL).
  • Refractory Hyperthyroidism : Case studies have demonstrated its efficacy in lowering thyroid hormone levels when added to conventional anti-thyroid treatments .
  • Diabetes Management : Research suggests that this compound may have antidiabetic effects, particularly in patients with type 2 diabetes .

Case Study 1: this compound in Refractory Hyperthyroidism

A 52-year-old woman with a history of hyperthyroidism presented with obstructive symptoms due to an enlarging goiter. After failing conventional treatment, this compound was introduced at a dose of 4 g twice daily. Within five days, her free thyroxine (FT4) levels decreased by 30%, normalizing after 12 days. This case emphasizes this compound's role in managing thyroid hormone levels effectively .

Case Study 2: this compound and Diabetes Management

In a study involving Zucker diabetic fatty (ZDF) rats, this compound treatment led to significant improvements in insulin sensitivity and pancreatic beta-cell function. The treated rats exhibited normalized serum glucose and hemoglobin A1c (HbA1c) levels compared to controls, indicating its potential utility in diabetes management .

Research Findings

Recent studies have elucidated various aspects of this compound's biological activity:

Study FocusFindings
LDL ClearanceThis compound treatment resulted in a 120% increase in receptor-mediated LDL clearance in rabbits .
Glycemic ControlIn ZDF rats, this compound reversed hyperglycemia through enhanced GLP-1 secretion and improved insulin sensitivity .
Bile Acid ExcretionThis compound significantly increases fecal bile acid excretion, leading to decreased cholesterol absorption and synthesis .

属性

IUPAC Name

(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H47N/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25H,6-8,10-17,28H2,1-5H3/t19-,21+,22+,23-,24+,25+,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGPZWPHDULZYFR-DPAQBDIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)N)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)N)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H47N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60943681
Record name Cholest-5-en-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60943681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2126-93-4
Record name Cholesterylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2126-93-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cholesterylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002126934
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cholest-5-en-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60943681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cholesterylamine
Reactant of Route 2
Reactant of Route 2
Cholesterylamine
Reactant of Route 3
Reactant of Route 3
Cholesterylamine
Reactant of Route 4
Cholesterylamine
Reactant of Route 5
Cholesterylamine
Reactant of Route 6
Cholesterylamine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。